MAO-B Isoform Selectivity: >88-Fold Window Over MAO-A Compared to Non-Selective Quinoline Carboxamides
The target compound demonstrates a clear MAO-B selective inhibition profile: MAO-B IC50 = 1,130 nM versus MAO-A IC50 > 100,000 nM, yielding a selectivity ratio of >88.5-fold [1]. This contrasts with structurally related quinoline-4-carboxamide derivatives such as N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (the regioisomer with reversed fluorophenyl and pyridyl substitution), which shows MAO-B IC50 of 100,000 nM—essentially inactive against both isoforms [2]. The 4-fluorophenyl placement at the quinoline 2-position (rather than on the amide nitrogen) is therefore critical for MAO-B recognition.
| Evidence Dimension | MAO-B inhibitory potency and selectivity over MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM; Selectivity ratio > 88.5-fold |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (regioisomer): MAO-B IC50 > 100,000 nM; MAO-A IC50 ~3,490 nM |
| Quantified Difference | Target compound MAO-B potency is >88-fold stronger than comparator; selectivity direction is reversed (comparator weakly prefers MAO-A) |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed by kynuramine conversion to fluorescent 4-hydroxyquinoline after 20 min incubation, fluorescence assay |
Why This Matters
Procurement decisions for MAO-B-focused neurodegenerative disease programs (e.g., Parkinson's disease adjunctive therapy research) must discriminate between quinoline-4-carboxamides based on specific substitution patterns, as the MAO-B potency difference between positional isomers exceeds two orders of magnitude.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). 2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide: MAO-A IC50 >100,000 nM; MAO-B IC50 = 1,130 nM. View Source
- [2] BindingDB Entry BDBM50378564 (CHEMBL145781). N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: MAO-A IC50 = 3,490 nM. View Source
